molecular formula C27H21FN2O4 B4555216 (4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one

(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one

Cat. No.: B4555216
M. Wt: 456.5 g/mol
InChI Key: QYUHGDFDZYPYGC-LFVJCYFKSA-N
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Description

(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines various functional groups, including an oxazole ring, an indole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a benzene ring.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.

    Final Coupling: The final step involves coupling the indole moiety with the oxazole ring through a condensation reaction, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methylthio]phenoxyacetic acid: This compound shares structural similarities with the oxazole and phenyl groups.

    Dichloroaniline: Aniline derivatives with similar aromatic ring structures.

Uniqueness

(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one is unique due to its combination of an indole moiety, a fluorophenyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O4/c1-32-19-10-12-20(13-11-19)33-15-14-30-17-18(21-6-3-5-9-25(21)30)16-24-27(31)34-26(29-24)22-7-2-4-8-23(22)28/h2-13,16-17H,14-15H2,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUHGDFDZYPYGC-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)OC(=N4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-2-(2-fluorophenyl)-4-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-oxazol-5-one

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